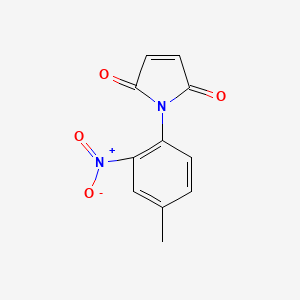

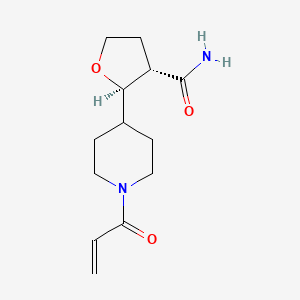

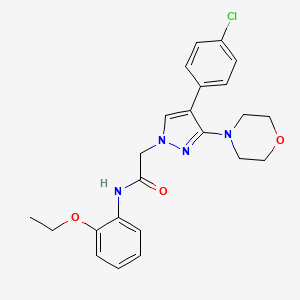

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione, also known as MNPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNPD belongs to the class of pyrrole-2,5-dione derivatives and has been found to possess various biological activities.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione and its derivatives have been investigated as corrosion inhibitors. A study by Zarrouk et al. (2015) demonstrated their effectiveness in protecting carbon steel against corrosion in hydrochloric acid medium. Their work highlighted that these compounds adhere to the steel surface mainly through chemisorption, contributing significantly to corrosion protection (Zarrouk et al., 2015).

Medical Research

In the field of medical research, 1H-pyrrole-2,5-dione derivatives have been explored for their potential as inhibitors of glycolic acid oxidase. Rooney et al. (1983) synthesized a series of these derivatives and found that compounds with large lipophilic 4-substituents are generally potent inhibitors of this enzyme in vitro (Rooney et al., 1983).

Conducting Polymers and Electrochromic Devices

Another application lies in the synthesis of soluble conducting polymers for electrochromic devices. Variş et al. (2006) synthesized isomers of this compound and successfully polymerized them to create polymers suitable for electrochromic applications. Their work provides insights into the material's suitability for such devices due to its desirable properties like fast switching time and high optical contrast (Variş et al., 2006).

Polymer Solar Cells

1H-pyrrole-2,5-dione derivatives are also being used in polymer solar cells. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte using these derivatives, which significantly enhanced the power conversion efficiency of polymer solar cells by improving electron extraction and reducing exciton recombination (Hu et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds such as 2-methyl-4-nitrophenol have been studied and are known to interact with various biological targets

Biochemical Pathways

For instance, 2-Methyl-4-nitrophenol is reported to be one of the compounds in diesel exhaust particles that shows potential vasodilatation activity in rats

Action Environment

The action of 1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action could be affected by factors such as temperature, pH, and the presence of other chemicals

Propiedades

IUPAC Name |

1-(4-methyl-2-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-2-3-8(9(6-7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSSXQLSMUDQIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)

![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)